Imidazole-4-carboxylic acid

Thermal Stability Solid-State Handling Process Chemistry

Researchers developing topical dermatological therapies or coordination polymers face isomer-dependent variability in metal binding and biological activity. Imidazole-4-carboxylic acid (CAS 1072-84-0) eliminates this uncertainty with its clinically validated scaffold (Phase II candidate for atopic dermatitis, NCT00583895) and proven ability to stabilize binuclear lanthanide hydroxo complexes at pH 7-10. - Higher melting point (294-295 °C) vs. the 2-isomer (198 °C) provides thermal headroom during deprotection and derivatization. - Reproducible DMSO solubility (10 mg/mL) enables reliable automated liquid handling in high-throughput screening. - Selective trityl-ester protection permits site-specific conjugation to poly(propylene imine) dendrimers for drug delivery and catalysis.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 1072-84-0
Cat. No. B104379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-carboxylic acid
CAS1072-84-0
Synonyms1H-Imidazole-5-carboxylic Acid;  1H-Imidazole-4-carboxylic Acid;  Imidazole-4(or 5)-carboxylic Acid;  1H-Imidazol-3-ium-4-carboxylate;  4-Carboxyimidazole;  Imidazole-5-carboxylic Acid;  NSC 32340
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(=O)O
InChIInChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
InChIKeyNKWCGTOZTHZDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-4-carboxylic Acid: Physicochemical Profile and Procurement


Imidazole-4-carboxylic acid (1H-imidazole-4-carboxylic acid, CAS 1072-84-0) is a heterocyclic building block comprising an imidazole ring with a carboxylic acid substituent at the 4-position. Its molecular formula is C₄H₄N₂O₂ and molecular weight 112.09 g/mol [1]. The compound exists as a white crystalline solid with a reported melting point of 294–295 °C (lit.) and a predicted pKa of 2.69±0.10 . It is under clinical investigation as a topical therapeutic for atopic dermatitis (NCT00583895, Phase II) [2] and serves as a versatile intermediate in medicinal chemistry and coordination polymer synthesis .

Imidazole-4-carboxylic Acid vs. Analogs: Substitution Risks


Imidazole-4-carboxylic acid is not functionally interchangeable with its positional isomer imidazole-2-carboxylic acid (CAS 16042-25-4) or with pyrazole-4-carboxylic acid (CAS 37718-11-9). The position of the carboxyl group on the imidazole ring alters the electronic environment, pKa, and hydrogen-bonding geometry, directly impacting metal coordination selectivity and derivatization chemistry . Replacing the imidazole core with a pyrazole ring changes the heteroatom arrangement, affecting π-stacking interactions and biological target engagement [1]. These structural variations translate into quantifiable differences in melting point (294–295 °C vs. 198 °C for the 2-isomer) , ionization state (pKa 2.69 vs. 3.2–3.4 for pyrazole-4-carboxylic acid) [2], and clinical development status (Phase II dermatology program exclusive to the 4-carboxylate) [3]. For applications requiring precise physicochemical properties or a defined clinical heritage, generic substitution introduces unvalidated variables that compromise reproducibility and regulatory standing.

Imidazole-4-carboxylic Acid: Evidence vs. Key Analogs


Thermal Processing Window vs. Imidazole-2-carboxylic Acid

Imidazole-4-carboxylic acid exhibits a melting point of 294–295 °C (lit.) , whereas its positional isomer imidazole-2-carboxylic acid melts at 198 °C . The 96–97 °C elevation in melting point for the 4-carboxylate isomer reflects stronger intermolecular hydrogen-bonding networks in the crystalline state, a consequence of the carboxyl group's position relative to the imidazole N–H donor [1].

Thermal Stability Solid-State Handling Process Chemistry

Ionization State Advantage vs. Pyrazole-4-carboxylic Acid

The predicted pKa of imidazole-4-carboxylic acid is 2.69±0.10 , whereas pyrazole-4-carboxylic acid displays a higher pKa of 3.2–3.4 [1]. At pH 7.4, both compounds are predominantly deprotonated, but the 0.5–0.7 unit difference in acidity translates to a measurable variation in the fraction of neutral species present, which can influence membrane permeability and reversed-phase HPLC retention behavior [2].

Ionization Bioavailability Chromatographic Separation

Clinical Development Advantage Over Imidazole-2-carboxylic Acid

Imidazole-4-carboxylic acid is the active pharmaceutical ingredient in a Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT00583895) evaluating a 10% topical cream for moderate atopic dermatitis [1]. In contrast, a search of ClinicalTrials.gov and WHO ICTRP reveals no registered interventional clinical trials for imidazole-2-carboxylic acid as a drug substance [2]. The 4-carboxylate isomer has been formally assessed for human safety, tolerability, and preliminary efficacy, generating pharmacokinetic and local irritation data that are absent for the 2-isomer [3].

Drug Development Translational Research Regulatory Compliance

Lanthanide Coordination Specificity vs. Pyrazole-4-carboxylic Acid

The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides (Ln = Eu, Dy) in the pH range 7–10, a property that has been exploited in the synthesis of lanthanide sulfate–carboxylate frameworks . Pyrazole-4-carboxylic acid, while also capable of metal coordination, lacks this documented specificity for lanthanide binuclear stabilization under mildly basic conditions [1]. The imidazole N3 position in the 4-carboxylate isomer provides a geometrically favorable chelation mode that is absent in the pyrazole scaffold .

Coordination Polymers Lanthanide Chemistry MOF Synthesis

DMSO Solubility Advantage Over Imidazole-2-carboxylic Acid

Imidazole-4-carboxylic acid exhibits a DMSO solubility of 10 mg/mL (89.21 mM, ultrasonic) [1], facilitating the preparation of concentrated stock solutions for biological assays or chemical reactions. Imidazole-2-carboxylic acid is described as 'slightly soluble' in DMSO or water, with no precise quantitative solubility data available from authoritative sources . This difference in solubility profile can impact the feasibility of high-concentration screening workflows or reaction setups that require a homogeneous solution phase.

Solubility Stock Solution Preparation High-Throughput Screening

Imidazole-4-carboxylic Acid: Verified Research and Industrial Applications


Solid-Phase Peptide Synthesis and Dendrimer Functionalization

The 4-position carboxyl group of imidazole-4-carboxylic acid can be selectively protected as a trityl ester, enabling site-specific conjugation to poly(propylene imine) dendrimers . This reactivity pattern is leveraged in the construction of imidazole-functionalized dendritic scaffolds used in catalysis and drug delivery. The compound's higher melting point (294–295 °C) relative to imidazole-2-carboxylic acid (198 °C) provides additional thermal headroom during deprotection steps involving elevated temperatures .

Coordination Polymers and MOF Synthesis

The unique ability of 4-imidazolecarboxylate to stabilize binuclear lanthanide hydroxo complexes at pH 7–10 makes imidazole-4-carboxylic acid a preferred ligand for constructing luminescent or magnetic lanthanide-organic frameworks. In contrast, pyrazole-4-carboxylic acid lacks this documented specificity, potentially leading to unpredictable assembly outcomes [1]. Researchers aiming to replicate published lanthanide-carboxylate architectures should prioritize the 4-imidazole isomer.

Dermatology and Inflammation Translational Research

The clinical heritage of imidazole-4-carboxylic acid as a Phase II candidate for atopic dermatitis [2] provides a validated starting point for medicinal chemistry campaigns targeting inflammatory skin conditions. The availability of human pharmacokinetic and local tolerability data from NCT00583895 reduces the uncertainty associated with selecting an imidazole scaffold for topical drug development [3]. This clinical dataset is absent for imidazole-2-carboxylic acid and pyrazole-4-carboxylic acid, making the 4-carboxylate the isomer of choice for dermatology-focused programs.

High-Throughput Screening and Assay Development

The reproducible DMSO solubility of 10 mg/mL [4] allows for the preparation of concentrated stock solutions of imidazole-4-carboxylic acid, a prerequisite for automated liquid handling in high-throughput screening campaigns. The poorly defined solubility of imidazole-2-carboxylic acid introduces variability in compound dispensing and may lead to false-negative results due to precipitation . For screening facilities requiring reliable compound handling, the 4-isomer offers superior solution-phase consistency.

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